molecular formula C16H11FO5S B2867412 3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one CAS No. 904438-84-2

3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one

Cat. No.: B2867412
CAS No.: 904438-84-2
M. Wt: 334.32
InChI Key: CUFDZXPIDCREHN-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is an organic compound with the molecular formula C₁₆H₁₁FO₅S. It is a derivative of chromen-2-one, featuring a fluorophenyl sulfonyl group and a methoxy substituent.

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the sulfonylation of a chromen-2-one derivative with a fluorophenyl sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The fluorophenyl sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound a candidate for drug development .

Comparison with Similar Compounds

Similar compounds to 3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one include:

The uniqueness of this compound lies in its combination of the chromen-2-one core with the fluorophenyl sulfonyl and methoxy groups, which imparts specific chemical and biological properties.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO5S/c1-21-12-4-7-14-10(8-12)9-15(16(18)22-14)23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFDZXPIDCREHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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